2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a nicotinamide derivative, which suggests it may interact with biological pathways involving nicotinamide adenine dinucleotide (NAD) and related metabolites. Its structure features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug formulations.
This compound can be sourced from various synthetic routes and is classified under the category of pharmaceutical intermediates. It has been explored for its potential applications in treating cardiovascular diseases and other health conditions, as indicated by patents that highlight its therapeutic use .
The synthesis of 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide typically involves several steps:
The technical details involve careful monitoring of reaction conditions (temperature, time, and concentration) to optimize yield and purity. The use of modern analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential for confirming the structure of the synthesized compound.
The molecular structure of 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide can be represented as follows:
The structure includes:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets.
The primary chemical reactions involving 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide include:
These reactions require specific catalysts and conditions to ensure selectivity and yield. Monitoring through chromatographic techniques is essential for assessing reaction progress.
The mechanism of action for 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide likely involves modulation of enzyme activity related to NAD metabolism, impacting cellular energy homeostasis and signaling pathways associated with inflammation and apoptosis.
Studies indicate that compounds in this class may inhibit certain kinases or phosphatases involved in metabolic pathways, although specific data on this compound's mechanism remains limited.
Relevant analyses, such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC), can provide insights into its stability profile .
2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide has potential applications in:
The ongoing research into this compound's pharmacological properties could lead to significant advancements in therapeutic strategies against various diseases .
The identification of 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide emerged from systematic efforts to hybridize bioactive marine natural products with synthetic pharmacophores. Researchers fused the methylthiopyridine motif—reminiscent of sulfur-containing alkaloids from Thiocoraline-producing actinomycetes—with a N-(2-morpholinophenyl)nicotinamide scaffold inspired by marine sponge-derived kinase inhibitors [1] [5]. This hybridization strategy exploited the sulfur atom’s dual role in enhancing ligand-target binding through hydrophobic interactions and modulating electron distribution within the pyridine ring. Crucially, the methylthio group (-SCH₃) at the C2 position of nicotinamide significantly increased membrane permeability, as demonstrated by a calculated log P value of 3.8 (similar to marine-derived antitumor agents) [5] [7].
The morpholine ring appended ortho to the anilide linkage enforced a defined torsional angle of 120–130° between the aryl planes, which crystallographic studies revealed as essential for accessing deep hydrophobic kinase pockets [1]. This configuration mirrors the bent topology observed in marine natural products like dragmacidin D, enabling potent inhibition of structurally constrained enzymatic sites. Biological evaluations confirmed that replacing the methylthio group with methoxy (-OCH₃) or hydrogen diminished kinase binding affinity by >15-fold, underscoring the criticality of this marine-inspired modification [5].
Table 1: Structural Features Inspired by Marine Natural Products
Structural Element | Marine Natural Product Origin | Role in Hybrid Compound |
---|---|---|
Methylthio (-SCH₃) group | Thiocoraline (actinomycete metabolite) | Enhances lipophilicity & target engagement |
Ortho-substituted morpholine | Dragmacidin D (sponge alkaloid) | Enforces bioactive conformation |
Nicotinamide core | Pyridine alkaloids (ascidian metabolites) | Provides kinase-binding pharmacophore |
This compound belongs to the N-aryl nicotinamide class, distinguished by its C2 methylthio substitution and ortho-morpholine aniline moiety. Unlike conventional nicotinamide riboside kinase (NRK) substrates, it acts as a non-competitive modulator of NRK-2, exploiting the enzyme’s allosteric site without undergoing phosphorylation [2] [7]. The morpholine ring contributes to its classification within Type II½ kinase inhibitors, characterized by binding adjacent to the ATP cleft while inducing conformational shifts through interactions with the activation loop [5] [6]. Physicochemically, the morpholine nitrogen’s basicity (pKₐ ≈ 8.5) enhances water solubility under acidic conditions, while the methylthio group elevates octanol-water partition coefficients (clog P = 3.8), striking a balance between bioavailability and membrane penetration [5] [9].
Table 2: Comparative Physicochemical Properties of Nicotinamide Derivatives
Compound | clog P | Water Solubility (μg/mL) | Kinase Inhibition IC₅₀ (nM) |
---|---|---|---|
2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide | 3.8 | 42 (pH 7.4) | 11.2 (NRK-2) |
N-(2-Methoxyphenyl)nicotinamide | 2.1 | 210 (pH 7.4) | >10,000 (NRK-2) |
Boscalid (reference fungicide) | 2.96 | 4.6 (pH 7.0) | Not applicable |
DNAC-2 (HTS hit) | 2.2 | 89 (pH 7.4) | 8,000 (MRSA) |
The development of 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide exemplifies the progression from fragment-based linking to integrated pharmacophore fusion. Early kinase inhibitors like imatinib utilized single-pharmacophore designs, but resistance mechanisms spurred hybrid approaches. Initial attempts conjugated nicotinamide with morpholine via flexible alkyl linkers (e.g., -CH₂CH₂-), yielding compounds with moderate SYK inhibition (IC₅₀ ~250 nM) but poor metabolic stability [6]. The pivotal advance emerged through rigid scaffold fusion, directly attaching morpholine ortho to the anilide nitrogen—reducing rotatable bonds from 6 to 2—which amplified SYK binding affinity by 22-fold (IC₅₀ = 11.2 nM) and extended plasma half-life to >6 hours [1] [6].
This compound’s efficacy against NRK-2 (IC₅₀ = 11.2 nM) stems from its hybrid capacity to engage both the integrin-binding domain (via morpholine) and NAD⁺-pocket adjacent residues (via methylthiopyridine). Molecular dynamics simulations confirm the morpholine oxygen forms a hydrogen bond with TYR58 in the integrin β1-subunit, while the methylthio group hydrophobically packs against LEU173—a dual interaction unattainable with non-hybridized precursors [1] [7]. Contemporary hybridization now prioritizes such three-dimensional pharmacophore overlap, moving beyond simplistic connectivity to exploit complementary binding landscapes within kinase targets.
Table 3: Evolution of Hybrid Kinase Inhibitors Targeting SYK/NRK-2
Generation | Hybrid Strategy | Representative Compound | NRK-2 IC₅₀ | Key Advancement |
---|---|---|---|---|
1st (2000s) | Flexible linker conjugation | N-(3-Morpholinopropyl)nicotinamide | 850 nM | Target engagement proof-of-concept |
2nd (2010s) | Rigid scaffold fusion | N-(2-Morpholinophenyl)nicotinamide | 245 nM | Improved selectivity & bioavailability |
3rd (2020s) | Functional group optimization | 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide | 11.2 nM | Enhanced potency via hydrophobic packing |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7